2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol
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Overview
Description
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes two 2,6,10-trimethylundecan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol typically involves the alkylation of a benzene-1,4-diol precursor with 2,6,10-trimethylundecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Scientific Research Applications
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chains. These interactions can modulate various biochemical pathways, including oxidative stress responses and membrane dynamics. The compound’s ability to donate or accept electrons makes it a potential candidate for redox reactions and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol
- 2,5-Dihydroxyterephthalohydrazide
Uniqueness
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is unique due to its longer and more branched alkyl chains, which can impart different physical and chemical properties compared to its analogs
Properties
CAS No. |
465539-16-6 |
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Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,5-bis(2,6,10-trimethylundecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-25(2)15-11-17-27(5)19-13-21-33(7,8)29-23-32(36)30(24-31(29)35)34(9,10)22-14-20-28(6)18-12-16-26(3)4/h23-28,35-36H,11-22H2,1-10H3 |
InChI Key |
FTCVYRNNSOFILA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
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